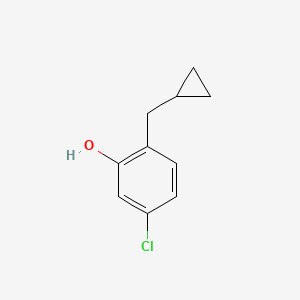

5-Chloro-2-(cyclopropylmethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

5-chloro-2-(cyclopropylmethyl)phenol |

InChI |

InChI=1S/C10H11ClO/c11-9-4-3-8(10(12)6-9)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 |

InChI Key |

UAQJRHPSYNOMSV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2=C(C=C(C=C2)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 Cyclopropylmethyl Phenol

Strategies for the Construction of the 5-Chloro-2-substituted Phenol (B47542) Core

Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto a benzene (B151609) ring. nih.gov For phenols, the hydroxyl group is a strongly activating, ortho, para-directing group. britannica.com This inherent directing effect means that the direct chlorination of a 2-substituted phenol, such as 2-(cyclopropylmethyl)phenol (B3382491), would preferentially yield chlorinated products at the positions ortho and para to the hydroxyl group (the 4- and 6-positions), not the desired 5-position.

Therefore, to achieve the 5-chloro substitution pattern, the chlorination step must be strategically placed within the synthesis, often preceding the introduction of the hydroxyl group or by using starting materials where the directing groups favor the desired substitution pattern. Various chlorinating agents are employed for phenols, including sulfuryl chloride (SO₂Cl₂) and hypochlorous acid (HOCl). nih.govnih.gov The regioselectivity of these reactions can sometimes be influenced by catalysts or reaction conditions. nih.govresearchgate.net For instance, studies have shown that organocatalysts can be used to fine-tune the reactivity of sulfuryl chloride to achieve selective chlorination of diverse aromatic compounds. nih.gov However, achieving a meta-chlorination relative to a powerful ortho, para-director like a hydroxyl group via direct electrophilic substitution remains a significant challenge.

Table 1: Examples of Reagents for Electrophilic Chlorination of Phenols

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | With or without a catalyst (e.g., AlCl₃, organocatalysts) | Can be tuned for ortho or para selectivity nih.govcardiff.ac.uk |

| Hypochlorous Acid (HOCl) | Aqueous solution | Typically yields a mixture of ortho and para isomers nih.gov |

| N-Chlorosuccinimide (NCS) | Acid catalyst, various solvents | Often used for mild chlorination |

Phenol Alkylation and Arylation Methodologies

An alternative strategy involves starting with a pre-chlorinated phenol and introducing the alkyl group. A logical precursor for this approach would be 4-chlorophenol (B41353). The challenge then becomes the selective alkylation at the C-2 position (ortho to the hydroxyl group). Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on an aromatic ring, but it can be complicated by issues of polyalkylation and rearrangement of the alkylating agent.

Research into the cycloalkylation of p-chlorophenol with methylcycloalkenes has demonstrated that ortho-alkylation is feasible under specific catalytic conditions, such as using phosphorus-containing zeolites. researchgate.net While not using a cyclopropylmethyl group directly, this work establishes the principle of C-alkylation on a chlorophenol ring. For the target molecule, this could hypothetically involve reacting 4-chlorophenol with a cyclopropylmethylating agent (e.g., cyclopropylmethyl halide or alcohol) under Friedel-Crafts conditions. The choice of catalyst (e.g., AlCl₃, H₃PO₄) would be crucial to optimize the yield of the desired ortho-alkylated product over the para-product (which is blocked) and potential O-alkylation.

A powerful and regiochemically precise method to construct the 5-chloro-2-substituted phenol core is to begin with an aromatic precursor that has other functional groups in the desired positions and then convert one of them into the phenolic hydroxyl group.

A well-documented approach involves the nucleophilic aromatic substitution of a nitroarene. For example, a process for preparing 5-chloro-2-nitrophenol (B185284) starts from 2,4-dichloronitrobenzene. google.com In this reaction, the chlorine atom at the 2-position (ortho to the nitro group) is selectively replaced by a hydroxyl group when treated with an alkali metal hydroxide (B78521) in the presence of an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO). google.com

Table 2: Synthesis of 5-Chloro-2-nitrophenol from 2,4-Dichloronitrobenzene

| Reactants | Reagents | Solvent | Temperature | Yield | Reference |

|---|

Once 5-chloro-2-nitrophenol is formed, it serves as a versatile intermediate. The synthesis of the target phenol core can proceed via a two-step sequence:

This multi-step pathway offers excellent control over the substitution pattern, as the positions of the chloro and nitro groups in the starting material dictate the final arrangement in the phenol product.

Introduction of the Cyclopropylmethyl Moiety

The cyclopropylmethyl group is a key feature of the target molecule. wikipedia.org Its introduction can be accomplished either by building the cyclopropane (B1198618) ring onto the molecule or by attaching a pre-formed cyclopropylmethyl unit.

Cyclopropanation involves the formation of the three-membered cyclopropane ring. One classic laboratory method for synthesizing a cyclopropyl (B3062369) ketone, which can be a precursor to the desired alkyl group, involves the intramolecular cyclization of a γ-haloketone. For instance, methyl cyclopropyl ketone can be prepared by treating 5-chloro-2-pentanone (B45304) with a strong base like sodium hydroxide. orgsyn.org This type of reaction, known as a Favorskii rearrangement variant, could theoretically be adapted to build the cyclopropyl ring onto a suitable phenolic precursor. Other modern cyclopropanation methods, such as those involving carbenes or Simmons-Smith-type reactions, could also be considered if an appropriate olefin-containing intermediate were synthesized first.

A more direct and common method for introducing an alkyl group onto a phenol is through alkylation. This can occur on the carbon of the aromatic ring (C-alkylation, as discussed in 2.1.2) or on the oxygen of the hydroxyl group (O-alkylation). O-alkylation, leading to an ether, is often the more facile pathway.

The synthesis of related compounds, such as 4-(2-(cyclopropylmethoxy)ethyl)phenol, has been achieved by reacting a phenolic alcohol with (bromomethyl)cyclopropane (B137280) in the presence of a base. ntnu.no This demonstrates the utility of cyclopropylmethyl halides as alkylating agents for hydroxyl groups.

However, for the synthesis of the title compound, C-alkylation is required. As mentioned previously, this could be pursued by reacting 4-chlorophenol with a cyclopropylmethyl halide under Friedel-Crafts conditions. A significant consideration in reactions involving the cyclopropylmethyl system is its propensity for rearrangement. The cyclopropylmethyl cation is unstable and can readily rearrange to form cyclobutyl and homoallyl cations. researchgate.net Therefore, reaction conditions that favor an SN2 mechanism over an SN1 mechanism are essential to avoid the formation of undesired isomeric byproducts.

Reductive Cleavage and Rearrangement Approaches

One plausible, albeit less direct, synthetic route to 5-Chloro-2-(cyclopropylmethyl)phenol involves the reductive cleavage of a suitable precursor, such as a cyclopropyl ketone. This approach would typically begin with the Friedel-Crafts acylation of 4-chlorophenol with cyclopropanecarbonyl chloride to yield 5-chloro-2-cyclopropanoylphenol. The subsequent reduction of the ketone functionality to a methylene (B1212753) group would then afford the target molecule.

A common method for such a reduction is the Clemmensen reduction, which utilizes amalgamated zinc and hydrochloric acid. However, the acidic conditions of the Clemmensen reduction might not be suitable for substrates with acid-sensitive functional groups. An alternative is the Wolff-Kishner reduction, which is carried out under basic conditions using hydrazine (B178648) and a strong base like potassium hydroxide.

The general reaction scheme can be outlined as follows:

Friedel-Crafts Acylation: 4-Chlorophenol is acylated with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 5-chloro-2-cyclopropanoylphenol.

Reduction: The resulting ketone is then reduced to a methylene group.

Wolff-Kishner Reduction: Treatment with hydrazine hydrate (B1144303) followed by a strong base (e.g., KOH) at elevated temperatures.

Clemmensen Reduction: Refluxing with amalgamated zinc and concentrated hydrochloric acid.

It is important to note that rearrangements can sometimes occur during reactions involving cyclopropylmethyl systems, especially under cationic conditions. However, in the context of the Wolff-Kishner reduction (which proceeds via an anionic intermediate) or the Clemmensen reduction (which is believed to involve radical and organozinc intermediates on the metal surface), rearrangements of the cyclopropylmethyl group are generally not expected to be a major competing pathway.

Arylcyclopropyl aryl ketones have been shown to undergo reductive cleavage under certain conditions, such as heating with zinc in ethanol. However, this typically leads to the opening of the cyclopropane ring and is therefore not a suitable method for the synthesis of the desired this compound.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | 4-Chlorophenol, Cyclopropanecarbonyl chloride, AlCl₃ | 5-chloro-2-cyclopropanoylphenol |

| 2a | Wolff-Kishner Reduction | Hydrazine hydrate, KOH, heat | This compound |

| 2b | Clemmensen Reduction | Zn(Hg), conc. HCl, reflux | This compound |

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound requires careful control of both chemoselectivity and regioselectivity to achieve a high yield of the desired product and minimize the formation of unwanted isomers.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. In the context of synthesizing this compound, a key chemoselective challenge arises if a starting material with multiple reactive sites is used. For instance, in the Friedel-Crafts acylation of 4-chlorophenol, the reaction must selectively occur at the aromatic ring (C-acylation) rather than at the phenolic hydroxyl group (O-acylation). The choice of a Lewis acid catalyst and reaction conditions plays a crucial role in directing this selectivity. Generally, stronger Lewis acids and lower temperatures favor C-acylation.

Regioselectivity is the preference for bond-making or breaking at one position over all other possible positions. When introducing the cyclopropylmethyl group onto the 5-chlorophenol ring, the substitution must be directed to the C-2 position (ortho to the hydroxyl group).

In the case of Friedel-Crafts acylation of 4-chlorophenol, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The powerful activating effect of the hydroxyl group will dominate, directing the incoming acyl group primarily to the positions ortho to it. Since the para position is blocked by the chlorine atom, the acylation is expected to occur predominantly at the C-2 position, leading to the desired 5-chloro-2-cyclopropanoylphenol.

Similarly, in a direct alkylation approach where 5-chloro-2-methylphenol (B1581992) is not a commercially viable starting material, the alkylation of 4-chlorophenol with a cyclopropylmethyl halide would also be governed by the directing effects of the hydroxyl and chloro substituents. The hydroxyl group's strong ortho-directing influence would favor the introduction of the cyclopropylmethyl group at the C-2 position.

| Reaction Type | Starting Material | Desired Regioisomer | Directing Group Effects | Key Considerations |

| Friedel-Crafts Acylation | 4-Chlorophenol | 5-chloro-2-cyclopropanoylphenol | -OH (strong activator, o,p-director) overcomes -Cl (deactivator, o,p-director) | Choice of Lewis acid and temperature to favor C-acylation and ortho-substitution. |

| Direct Alkylation | 4-Chlorophenol | This compound | -OH group directs incoming electrophile to the ortho position. | Potential for O-alkylation as a side reaction. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing more sustainable and environmentally benign synthetic routes to chemical compounds like this compound. yale.edulabdepotinc.comsigmaaldrich.comepa.gov These principles aim to reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention of Waste: Designing synthetic pathways that minimize the formation of byproducts is a primary goal. yale.eduepa.gov For instance, optimizing reaction conditions to achieve high chemo- and regioselectivity directly contributes to waste prevention by reducing the formation of unwanted isomers that would need to be separated and discarded.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Direct alkylation methods, if they can be performed with high efficiency, would generally have a better atom economy than a multi-step synthesis involving acylation followed by reduction, which generates more waste.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. yale.eduepa.gov The use of a recyclable Lewis acid or a solid acid catalyst in the Friedel-Crafts acylation step would be a greener alternative to using stoichiometric amounts of a non-recoverable catalyst like aluminum chloride.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. yale.edu Exploring solvent-free reaction conditions or employing benign solvents like water or supercritical CO₂ could significantly improve the environmental profile of the synthesis.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it adds extra steps and generates waste. wordpress.com Developing a highly selective direct alkylation method that does not require protection of the phenolic hydroxyl group would be a significant green improvement.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention of Waste | High selectivity in acylation or alkylation to minimize isomer formation. |

| Atom Economy | Favoring direct alkylation over multi-step routes. |

| Catalysis | Use of recyclable or heterogeneous catalysts for Friedel-Crafts reactions. |

| Safer Solvents | Exploring solvent-free conditions or use of green solvents. |

| Energy Efficiency | Investigating microwave or ultrasonic-assisted synthesis. |

| Reduce Derivatives | Developing selective direct functionalization to avoid protecting groups. |

By integrating these principles into the design of the synthetic route, the production of this compound can be made more efficient, cost-effective, and environmentally responsible.

Derivatization and Chemical Transformations of 5 Chloro 2 Cyclopropylmethyl Phenol

Functionalization of the Phenolic Hydroxyl Group

The oxygen-hydrogen bond of the phenolic hydroxyl group is the most acidic site on the molecule, making it a prime target for a variety of functionalization reactions.

The nucleophilic character of the corresponding phenoxide ion, formed by deprotonation with a suitable base, allows for straightforward etherification and esterification.

Etherification: The Williamson ether synthesis is a common and high-yielding method for preparing phenol (B47542) ethers. wikipedia.org This reaction involves the deprotonation of the phenol with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the phenoxide anion. This anion then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the ether. For instance, reaction with methyl iodide would yield 5-chloro-2-(cyclopropylmethyl)-1-methoxybenzene.

Esterification: Phenolic esters can be readily formed by reacting 5-Chloro-2-(cyclopropylmethyl)phenol with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction, known as acylation, proceeds through a nucleophilic acyl substitution mechanism. For example, treatment with acetyl chloride would produce 5-chloro-2-(cyclopropylmethyl)phenyl acetate.

| Reaction Type | Reagents | Predicted Product |

|---|---|---|

| Etherification (Williamson) | 1. NaH or K2CO3 2. Methyl Iodide (CH3I) | 5-Chloro-2-(cyclopropylmethyl)-1-methoxybenzene |

| Etherification (Williamson) | 1. NaH or K2CO3 2. Benzyl Bromide (BnBr) | 1-(Benzyloxy)-5-chloro-2-(cyclopropylmethyl)benzene |

| Esterification (Acylation) | Acetyl Chloride, Pyridine | 5-Chloro-2-(cyclopropylmethyl)phenyl acetate |

| Esterification (Acylation) | Benzoyl Chloride, Pyridine | 5-Chloro-2-(cyclopropylmethyl)phenyl benzoate |

In the context of multistep synthesis, it is often the phenolic hydroxyl group itself that requires protection to prevent unwanted side reactions while other parts of a molecule are being modified. The cyclopropylmethyl (cPrMe) group has been explored as an effective protecting group for phenols. nih.gov It is introduced via an etherification reaction, typically by treating the phenol with cyclopropylmethyl bromide in the presence of a base. nih.gov

The resulting cyclopropylmethyl ether is stable under a wide variety of chemical conditions but can be selectively removed under various acidic conditions, making it a versatile alternative to more common protecting groups like the methyl group. nih.gov Therefore, while the entire this compound molecule is not typically considered a protecting group, the protection of its hydroxyl functionality as a cyclopropylmethyl ether (or other suitable group) would be a critical step in any synthetic route involving transformations on the aromatic ring or side chain.

Aromatic Ring Functionalization of the this compound Scaffold

The benzene (B151609) ring of the molecule is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the ring. byjus.commasterorganicchemistry.com The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents: the hydroxyl (-OH), the cyclopropylmethyl (-CH2cPr), and the chloro (-Cl) groups.

-OH group: A powerful activating group and an ortho-, para-director.

-CH2cPr group: An alkyl group, which is weakly activating and an ortho-, para-director. libretexts.org

-Cl group: A deactivating group, but also an ortho-, para-director due to lone pair resonance. libretexts.org

The positions on the ring open for substitution are C3, C4, and C6. The powerful activating and directing effect of the hydroxyl group at C1 dominates, strongly favoring substitution at its ortho (C6) and para (C4) positions. The C3 position is ortho to the cyclopropylmethyl group but meta to the hydroxyl group, making it less favored. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions.

Further halogenation, such as bromination or a second chlorination, would be directed primarily to the positions activated by the hydroxyl group. Reaction with bromine (Br2) in a non-polar solvent would likely yield a mixture of 4-bromo-5-chloro-2-(cyclopropylmethyl)phenol and 6-bromo-5-chloro-2-(cyclopropylmethyl)phenol. Using a Lewis acid catalyst like FeCl3 with Cl2 would similarly result in further chlorination at these activated sites. msu.edu

Other standard electrophilic aromatic substitution reactions are also plausible, with the regioselectivity similarly governed by the directing groups. msu.edu

Nitration: Treatment with dilute nitric acid (HNO3) would introduce a nitro group (-NO2), likely at the C4 and C6 positions.

Sulfonation: Reaction with fuming sulfuric acid (H2SO4/SO3) would install a sulfonic acid group (-SO3H) at the same activated positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation, using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl3), would append an alkyl or acyl group to the ring, again predicted to occur at C4 and C6. msu.edu

| Reaction Type | Reagents | Major Predicted Products |

|---|---|---|

| Bromination | Br2, CCl4 | 4-Bromo-5-chloro-2-(cyclopropylmethyl)phenol and 6-Bromo-5-chloro-2-(cyclopropylmethyl)phenol |

| Nitration | dil. HNO3 | 5-Chloro-2-(cyclopropylmethyl)-4-nitrophenol and 5-Chloro-2-(cyclopropylmethyl)-6-nitrophenol |

| Sulfonation | H2SO4, SO3 | 4-Chloro-5-(cyclopropylmethyl)-2-hydroxybenzenesulfonic acid and 2-Chloro-3-(cyclopropylmethyl)-4-hydroxybenzenesulfonic acid |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(4-Chloro-5-(cyclopropylmethyl)-2-hydroxyphenyl)ethan-1-one and 1-(2-Chloro-3-(cyclopropylmethyl)-4-hydroxyphenyl)ethan-1-one |

Transformations of the Cyclopropylmethyl Side Chain

The cyclopropyl (B3062369) group is a three-membered ring with significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions, particularly those involving radical or cationic intermediates. nih.govnih.gov

One of the most characteristic reactions of a cyclopropylmethyl group is its rapid rearrangement via a radical intermediate. If a radical were generated on the methylene (B1212753) carbon adjacent to the ring (e.g., through hydrogen abstraction), it would rapidly undergo ring-opening to form a more stable homoallylic radical (a but-3-enyl radical). core.ac.uk

Acid-catalyzed ring-opening is also a potential transformation. In the presence of a strong acid, the cyclopropane (B1198618) ring can be protonated, leading to a carbocation that can be attacked by a nucleophile, resulting in a ring-opened product. rsc.orgrsc.org The precise nature of the product would depend on the specific reagents and reaction conditions employed. For example, treatment with a hydrohalic acid (like HBr) could potentially lead to the formation of a ring-opened haloalkene derivative.

Ring Opening Reactions of the Cyclopropane

The cyclopropane ring in this compound is a strained three-membered ring that can undergo various ring-opening reactions, typically under conditions that involve radical intermediates or catalysis. The presence of the adjacent aromatic ring can influence the regioselectivity of the ring opening.

One potential transformation is the radical-mediated ring-opening. In analogous systems, aryl cyclopropanes have been shown to undergo ring-opening in the presence of a radical initiator. For instance, visible-light photoredox catalysis can be employed to generate radical intermediates that facilitate the cleavage of a C-C bond in the cyclopropane ring. researchgate.net The resulting radical can then participate in subsequent reactions.

Another approach involves transition metal catalysis. For example, a rhodium-catalyzed reaction could lead to the formation of a metallacyclobutane intermediate, which can then undergo reductive elimination to yield a ring-opened product. While specific examples for this compound are not available, similar transformations have been reported for other aryl cyclopropanes.

The table below summarizes potential conditions for ring-opening reactions based on analogous systems.

| Catalyst/Reagent | Conditions | Potential Product Type |

| Photoredox Catalyst (e.g., Ir or Ru complex) | Visible light, solvent | Ring-opened radical intermediate for further functionalization |

| Rhodium Catalyst (e.g., [Rh(cod)Cl]₂) | Heat, solvent | Isomeric alkenes |

| Palladium Catalyst (e.g., Pd(OAc)₂) | Ligand, heat, solvent | Cross-coupled products |

It is important to note that the substitution pattern on the aromatic ring of this compound, specifically the chloro and hydroxyl groups, may influence the electronic properties of the aryl group and thus affect the reactivity and regioselectivity of the cyclopropane ring-opening.

Modifications of the Methylene Bridge

The methylene bridge in this compound is a benzylic position, which is known to be susceptible to oxidation due to the stabilization of the resulting radical or cationic intermediate by the adjacent aromatic ring. masterorganicchemistry.com

A common modification of the benzylic methylene group is its oxidation to a carbonyl group (a ketone in this case) or a hydroxyl group (a secondary alcohol). This transformation can be achieved using a variety of oxidizing agents. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions can oxidize the methylene group to a carboxylic acid, which would involve cleavage of the cyclopropyl group. masterorganicchemistry.com However, milder and more selective methods are available to obtain the corresponding ketone or alcohol.

The use of reagents such as N-bromosuccinimide (NBS) under radical conditions can introduce a bromine atom at the benzylic position, which can then be substituted by a hydroxyl group via nucleophilic substitution to yield the secondary alcohol. masterorganicchemistry.com Direct oxidation to the ketone can be achieved using reagents like manganese dioxide (MnO₂) or through catalytic methods involving transition metals. nih.gov

The following table outlines potential reagents for the modification of the methylene bridge.

| Reagent | Conditions | Potential Product |

| N-Bromosuccinimide (NBS), Radical Initiator | Light or heat, CCl₄ | 5-Chloro-2-(1-bromocyclopropylmethyl)phenol |

| Potassium Permanganate (KMnO₄) | Heat, basic conditions | 5-Chloro-2-benzoylphenol (with cyclopropane ring opening) |

| Manganese Dioxide (MnO₂) | Room temperature, solvent (e.g., CH₂Cl₂) | 5-Chloro-2-(cyclopropylcarbonyl)phenol |

| Bis(methanesulfonyl) peroxide | Copper(I) acetate, TMSOAc in dichloromethane | 5-Chloro-2-(1-hydroxycyclopropylmethyl)phenol acs.org |

Stereoselective Transformations

Stereoselective transformations involving this compound could potentially be achieved by targeting either the phenolic hydroxyl group or the cyclopropylmethyl moiety, especially if a chiral center is introduced or if the existing structure can be manipulated in a stereocontrolled manner.

For instance, if the methylene bridge were to be hydroxylated as discussed in the previous section, a chiral center would be created. The reduction of the corresponding ketone (5-Chloro-2-(cyclopropylcarbonyl)phenol) using a chiral reducing agent could lead to the enantioselective formation of one enantiomer of the alcohol over the other.

Furthermore, the phenolic hydroxyl group can direct certain reactions in a stereoselective manner. For example, in the context of cyclopropanation of an allylic precursor to this compound, the hydroxyl group could direct the diastereoselectivity of the reaction. nih.gov

While there are no specific reports on stereoselective transformations of this compound, the principles of asymmetric synthesis can be applied. The use of chiral catalysts or reagents can induce enantioselectivity in various reactions. For example, a catalytic asymmetric Simmons-Smith reaction on an appropriate unsaturated precursor could be a viable route to an enantiomerically enriched form of this compound. nih.gov

The table below provides a conceptual overview of potential stereoselective transformations.

| Transformation | Chiral Influence | Potential Outcome |

| Reduction of 5-Chloro-2-(cyclopropylcarbonyl)phenol | Chiral reducing agent (e.g., CBS reagent) | Enantiomerically enriched 5-Chloro-2-(1-hydroxycyclopropylmethyl)phenol |

| Asymmetric cyclopropanation of a precursor | Chiral catalyst (e.g., chiral ligand with a metal) | Enantiomerically enriched this compound |

| Kinetic resolution of racemic 5-Chloro-2-(1-hydroxycyclopropylmethyl)phenol | Chiral acylating agent and enzyme | Enantiomerically pure alcohol and acylated alcohol |

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 5 Chloro 2 Cyclopropylmethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Chloro-2-(cyclopropylmethyl)phenol, various NMR experiments are crucial for the complete assignment of proton (¹H) and carbon (¹³C) signals.

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional (1D) NMR spectra provide initial information on the chemical environments of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. nih.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the protons on the cyclopropyl (B3062369) ring, the methylene (B1212753) bridge protons, and the aromatic protons, confirming their neighboring relationships.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is vital for piecing together the molecular structure by connecting fragments. For instance, it would show correlations from the methylene protons to the carbons of the cyclopropyl ring and the aromatic ring, definitively linking these structural units. It can also help in unequivocally assigning the positions of substituents on the aromatic ring. researchgate.net

| Technique | Information Provided | Application to this compound |

|---|---|---|

| COSY | ¹H-¹H correlations (through 2-3 bonds) | Confirms connectivity of protons on the cyclopropyl and aromatic rings. |

| HSQC | Direct ¹H-¹³C correlations (one bond) | Assigns carbon signals based on their attached protons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Links the cyclopropylmethyl group to the chlorophenol ring. |

Solid-State NMR for Conformational Studies

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can provide insights into the specific conformation and packing of molecules in the crystalline state. researchgate.net For chlorophenols, ssNMR has been used to study hydrogen bonding interactions. nih.gov This technique could be applied to this compound to understand how the molecules interact with each other in the solid form, which can influence physical properties such as melting point and solubility.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₀H₁₁ClO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. A precursor ion is selected, fragmented, and then the fragment ions are analyzed. This technique provides detailed information about the structure of the molecule by revealing how it breaks apart. For this compound, characteristic fragmentation patterns would likely involve cleavage of the cyclopropylmethyl group and loss of chlorine, providing further confirmation of the structure. The recognition of class-specific fragmentation can be informative in determining the compound class of an unknown substance. researchgate.net

| Technique | Information Provided | Application to this compound |

|---|---|---|

| HRMS | Precise molecular weight and elemental formula | Confirms the molecular formula as C₁₀H₁₁ClO. |

| MS/MS | Fragmentation patterns and structural information | Reveals characteristic losses of the cyclopropylmethyl group and chlorine atom. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" of the compound, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, one would expect to see a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic and cyclopropyl groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretch would likely appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. uliege.beresearchgate.net For this compound, the aromatic ring vibrations would give rise to strong signals in the Raman spectrum. semanticscholar.org The symmetric "breathing" mode of the benzene (B151609) ring is often a prominent feature. Raman spectroscopy can provide complementary information to IR, aiding in a more complete vibrational analysis of the molecule. nih.gov

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Signal |

|---|---|---|

| Phenolic O-H | 3200-3600 (broad) | Weak |

| Aromatic C-H | 3000-3100 | Strong |

| Aliphatic C-H | 2850-3000 | Strong |

| Aromatic C=C | 1450-1600 | Strong |

| C-Cl | <800 | Moderate |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For a molecule like this compound, this technique would provide unequivocal proof of its constitution, configuration, and conformation in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. This information would confirm the connectivity of the atoms, including the relative positions of the chloro, hydroxyl, and cyclopropylmethyl groups on the phenol (B47542) ring. Furthermore, the analysis reveals details about the crystal packing, showing how individual molecules interact with each other in the crystal lattice through forces such as hydrogen bonding (involving the hydroxyl group) and van der Waals interactions.

While the specific crystal structure of this compound is not available, data from related substituted chlorophenols illustrate the type of information that can be obtained. For instance, studies on other chlorophenol derivatives reveal how intermolecular hydrogen bonds and stacking interactions dictate the supramolecular architecture. nih.govresearchgate.netresearchgate.netresearchgate.net

Table 1: Illustrative Crystal Data for a Substituted Chlorophenol Compound This table presents example data typical for a single-crystal X-ray diffraction study of a substituted chlorophenol to illustrate the expected parameters for this compound.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C10H11ClO |

| Formula Weight | 182.64 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.12 Å, b = 15.45 Å, c = 7.33 Å, β = 98.5° |

| Volume | 908.1 Å3 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.335 g/cm3 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and impurities, thereby enabling purity assessment and real-time monitoring of its synthesis.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Due to the polar hydroxyl group, phenols can exhibit poor peak shape (tailing) and low sensitivity in GC analysis. acs.org To overcome these issues, a derivatization step is typically employed to convert the polar -OH group into a less polar, more volatile moiety. tandfonline.com

For this compound, common derivatization strategies would include silylation or acylation.

Silylation: This involves reacting the phenol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. acs.orgnih.gov This derivative is significantly more volatile and less polar, leading to improved chromatographic performance. The reaction is typically fast and quantitative. nih.gov

Acylation: Reaction with an acylating agent, like acetic anhydride (B1165640) or methyl chloroformate, converts the phenol into its corresponding ester. tandfonline.comnih.gov This also increases volatility and reduces polarity, resulting in sharper, more symmetrical peaks.

When coupled with a Mass Spectrometer (GC-MS), this method provides not only retention time data for quantification but also mass spectra for definitive identification. The mass spectrum of the derivatized this compound would show a characteristic molecular ion peak and fragmentation pattern, confirming its identity.

Table 2: Common Derivatization Reagents for GC Analysis of Phenolic Compounds

| Derivatization Method | Reagent | Derivative Formed | Key Advantage |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability. acs.org |

| Acylation | Acetic Anhydride | Acetate ester | Reduces polarity and peak tailing. nih.gov |

| Acylation | Methyl Chloroformate | Methyl carbonate ester | Allows for simultaneous extraction and derivatization. tandfonline.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of phenolic compounds, including those that are not sufficiently volatile for GC. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18 or pentafluorophenyl (PFP)) is used with a polar mobile phase, usually a mixture of water (often acidified with acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.commdpi.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention of this compound would be influenced by the hydrophobicity imparted by the cyclopropylmethyl and chloro substituents.

Detection is commonly achieved using a UV detector, as the phenol ring is a strong chromophore. The specific wavelength for detection would be chosen based on the compound's UV absorbance maximum. HPLC is highly effective for determining the purity of a sample by separating the main compound from any non-volatile impurities and can be readily used to monitor the progress of a reaction by analyzing aliquots of the reaction mixture over time. alsenvironmental.co.ukalsenvironmental.co.uk

Table 3: Illustrative HPLC Conditions for Analysis of Substituted Phenols

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Computational and Theoretical Studies of 5 Chloro 2 Cyclopropylmethyl Phenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactive sites. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular geometries and energies with a favorable balance of accuracy and computational cost. karazin.uajocpr.com For 5-Chloro-2-(cyclopropylmethyl)phenol, geometry optimization is typically performed to find the lowest energy conformation of the molecule. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good description of electron correlation and polarization. jocpr.comijrte.org

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is located. The resulting optimized structure corresponds to the most stable arrangement of the atoms in the gas phase. From this optimized geometry, various thermodynamic properties and energy profiles for reactions or conformational changes can be calculated.

Below is a table of selected optimized geometric parameters for this compound, as would be predicted from a representative DFT calculation.

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-OH | 1.37 Å |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-C (Aromatic) | 1.39 - 1.41 Å |

| Bond Length | C-CH2 (Ring to linker) | 1.51 Å |

| Bond Angle | C-O-H | 109.5° |

| Bond Angle | C-C-Cl | 119.8° |

| Dihedral Angle | HO-C-C-C | 180.0° |

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps predict sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP is calculated from the total electron density and visualizes the electrostatic potential on the molecule's surface. For this compound, the MEP map would be expected to show the most negative potential (typically colored red) localized around the phenolic oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net This region represents the primary site for hydrogen bonding and electrophilic interactions. Positive potential regions (blue) are generally found around the hydrogen atoms, particularly the hydroxyl proton.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is likely distributed over the electron-rich phenol (B47542) ring and the oxygen atom, while the LUMO is expected to be spread across the aromatic ring's anti-bonding π-system.

Table 2: Predicted FMO Properties for this compound

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.25 | Region of electron donation (nucleophilic character) |

| LUMO Energy | -1.10 | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap (ΔE) | 5.15 | Indicates high kinetic stability and low chemical reactivity |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations often focus on a single, static minimum-energy structure, molecules are dynamic entities that exist as an ensemble of different conformations. nih.gov Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational landscape. mdpi.com For this compound, the primary sources of conformational flexibility are the rotation of the hydroxyl group and, more significantly, the rotation around the single bond connecting the cyclopropylmethyl group to the phenol ring.

An MD simulation would typically place the molecule in a simulated solvent box and calculate the forces on each atom at successive time steps, tracing out a trajectory of atomic positions. arxiv.org Analysis of this trajectory can reveal the preferred orientations (rotamers) of the cyclopropylmethyl group, the relative populations of these conformations, and the energy barriers for interconversion between them. nih.gov This information is crucial for understanding how the molecule's shape might adapt when interacting with other molecules, such as biological receptors.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed on a DFT-optimized geometry. mdpi.com These calculations provide theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental data for structural validation.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. longdom.orgresearchgate.net Because theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, they are typically scaled by an empirical factor to improve agreement with measured spectra. ijrte.org

UV-Vis Spectroscopy: The electronic absorption properties of a molecule can be predicted using Time-Dependent DFT (TD-DFT). jocpr.com This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The results can be used to predict the maximum absorption wavelength (λmax) in the UV-Visible spectrum, which corresponds to transitions such as the π → π* transitions within the aromatic ring. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency | 3550 cm⁻¹ (scaled) | O-H stretch |

| IR | Vibrational Frequency | 3050 cm⁻¹ (scaled) | Aromatic C-H stretch |

| IR | Vibrational Frequency | 780 cm⁻¹ (scaled) | C-Cl stretch |

| ¹H NMR | Chemical Shift | ~9.5 ppm | -OH proton |

| ¹³C NMR | Chemical Shift | ~150 ppm | C-OH carbon |

| UV-Vis | λmax | ~285 nm | π → π* transition |

Computational Modeling of Molecular Interactions (Excluding Clinical Efficacy)

Computational modeling can be used to form hypotheses about how a molecule might interact with biological macromolecules, providing insights relevant to in vitro studies.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. dntb.gov.uanih.gov The process involves placing the ligand (this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. jbcpm.com This method can generate hypotheses about key interactions, such as hydrogen bonds between the phenolic hydroxyl group and polar residues in the protein's active site, or hydrophobic interactions involving the aromatic ring and cyclopropyl (B3062369) group. mdpi.com

Following docking, MD simulations can be performed on the ligand-protein complex to assess its stability and dynamics over time. nih.gov These simulations can refine the binding pose and provide a more detailed understanding of the intermolecular forces that stabilize the complex, helping to rationalize in vitro binding data. mdpi.com

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Predicted Value / Description |

|---|---|

| Binding Energy | -8.5 kcal/mol |

| Hydrogen Bonds | Phenolic -OH with backbone carbonyl of GLU-121 |

| Hydrogen Bonds | Phenolic -OH with side chain of SER-250 |

| Hydrophobic Interactions | Aromatic ring with LEU-85, PHE-110 |

| Hydrophobic Interactions | Cyclopropyl group with VAL-92 |

Quantitative Structure-Activity Relationship (QSAR) Derivation from Computational Descriptors (purely theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For compounds like this compound, where experimental data may be limited, theoretical QSAR studies provide a valuable framework for predicting activity and understanding its structural basis. These models are derived purely from computational descriptors, which are numerical values representing different physicochemical, electronic, and topological properties of the molecule calculated using quantum chemical and other computational methods. scienceopen.com

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and properties. By calculating a range of theoretical descriptors for a series of related compounds (e.g., substituted phenols), statistical methods can be employed to build a model that links these descriptors to a known activity, such as toxicity or antioxidant capacity. nih.govresearchgate.net This model can then be used to predict the activity of new or untested compounds like this compound.

Key computational descriptors frequently employed in the development of QSAR models for phenol derivatives are categorized based on the molecular properties they represent. nih.gov Research indicates that for substituted phenols, hydrophobicity and electronic parameters are often the most dominant factors in determining their interactions with biological targets. jst.go.jp

A summary of relevant descriptor classes is provided below.

| Descriptor Type | Specific Descriptor | Significance in QSAR Models |

|---|---|---|

| Physicochemical | LogP (Lipophilicity) | Represents the hydrophobicity of the molecule, crucial for membrane permeability and interaction with hydrophobic pockets in receptors. jst.go.jp |

| Electronic | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's ability to donate or accept electrons, influencing reactivity. |

| Electronic | Electrophilicity Index (ω) | Measures the propensity of a molecule to accept electrons; a significant descriptor in assessing the toxicity of phenols. nih.gov |

| Electronic | Chemical Hardness (η) | Indicates resistance to change in electron distribution; often correlated with stability and reactivity. nih.gov |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) | Relates to the energy required to break the phenolic O-H bond, a key parameter in QSAR models for antioxidant activity. researchgate.net |

| Constitutional | Molecular Weight (MW) | A fundamental descriptor related to the size of the molecule. nih.gov |

The derivation of a QSAR model involves generating these descriptors for a set of molecules and then applying statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to create a predictive equation. nih.govresearchgate.net A generic form of such an equation might be:

log(1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where log(1/C) represents the biological activity (e.g., the negative logarithm of the concentration required for a 50% inhibitory effect), and β coefficients represent the contribution of each descriptor to the activity.

The reliability and predictive power of a derived QSAR model are assessed using several statistical metrics. The coefficient of determination (r²) indicates how well the model fits the training data, while the cross-validation coefficient (q² or r²cv) measures its internal predictive ability. nih.gov An acceptable QSAR model must demonstrate robust statistical significance to be considered reliable for predictive purposes. explorationpub.com

Below is a table summarizing the statistical validation parameters of a representative theoretical QSAR model for a series of phenol derivatives, based on values reported in the literature. nih.gov

| Statistical Parameter | Symbol | Typical Value | Interpretation |

|---|---|---|---|

| Coefficient of Determination | r² | 0.91 | Indicates that 91% of the variance in the biological activity is explained by the model's descriptors. |

| Cross-Validation Coefficient | q² (or r²cv) | 0.88 | A high value suggests good internal predictive power and robustness of the model. |

| Standard Deviation | s | 0.25 | Represents the average deviation between predicted and observed values. A lower value is desirable. |

| F-statistic | F | 150 | A high F-value indicates a statistically significant relationship between the descriptors and the activity. |

Through these purely theoretical and computational approaches, a validated QSAR model could predict the biological activity of this compound, providing crucial insights for further investigation and guiding the design of novel derivatives with potentially enhanced or modulated activities. qsardb.org

Mechanistic Investigations of Reactions Involving 5 Chloro 2 Cyclopropylmethyl Phenol

Reaction Kinetics and Thermodynamic Analyses

The kinetics of reactions involving 5-Chloro-2-(cyclopropylmethyl)phenol, particularly electrophilic aromatic substitution, are influenced by the electronic properties of its substituents: the hydroxyl (-OH), chloro (-Cl), and cyclopropylmethyl (-CH₂-c-C₃H₅) groups. The hydroxyl group is a strong activating group, while the cyclopropylmethyl group is a weak activating group; conversely, the chloro group is a deactivating group.

The rate of electrophilic substitution reactions on the phenol (B47542) ring is expected to be pH-dependent. In alkaline conditions, the formation of the more strongly activating phenoxide ion would significantly increase the reaction rate. For the chlorination of phenols, the reaction is typically second-order, being first-order in both the phenolic compound and the chlorinating agent. nih.gov The reaction rate often peaks in the neutral to slightly alkaline pH range, where the concentration of the reactive phenolate (B1203915) ion becomes significant, while the concentration of the electrophile (e.g., HOCl) is still substantial. gfredlee.com

Table 1: Predicted Influence of Substituents on Reaction Kinetics of this compound

| Substituent | Electronic Effect | Influence on Reaction Rate |

|---|---|---|

| -OH (hydroxyl) | Activating | Increases rate |

| -Cl (chloro) | Deactivating | Decreases rate |

| -CH₂-c-C₃H₅ (cyclopropylmethyl) | Activating | Increases rate |

Identification and Characterization of Reaction Intermediates

Reactions involving this compound are expected to proceed through various transient intermediates depending on the reaction type.

Electrophilic Aromatic Substitution: In reactions such as halogenation, nitration, or sulfonation, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. The electrophile attacks the electron-rich aromatic ring, forming a covalent bond and temporarily disrupting the aromaticity. The stability of this intermediate, which is influenced by the substituents, dictates the reaction's regioselectivity.

Reactions of the Cyclopropylmethyl Group: The cyclopropylmethyl group can participate in reactions through radical or cationic intermediates. The cyclopropylmethyl radical is known to undergo rapid ring-opening to form the but-3-enyl radical. psu.edu This rearrangement is often used as a mechanistic probe to indicate the presence of a radical intermediate. psu.edu Similarly, a cyclopropylmethyl cation can also rearrange. The high strain of the three-membered ring facilitates these ring-opening reactions.

Nucleophilic Substitution: While less common for phenols unless under specific conditions (e.g., high temperature and pressure), nucleophilic substitution would proceed through a Meisenheimer complex if an SNAr mechanism is operative.

Elucidation of Catalytic Cycles and Mechanisms

Catalysis can be employed to enhance the rate and selectivity of reactions involving this compound.

Catalytic Chlorination: The regioselectivity of phenol chlorination can be controlled using various catalysts. For instance, sulfur-containing catalysts in conjunction with a Lewis acid like aluminum chloride can significantly enhance para-selectivity. cardiff.ac.uk The proposed mechanism involves the formation of a bulky complex between the phenol, the Lewis acid, and the sulfur catalyst. This complex sterically hinders the ortho positions, directing the electrophile to the para position.

Catalytic Hydrodechlorination: The chloro group on the aromatic ring can be removed via catalytic hydrodechlorination, typically using a palladium catalyst (e.g., Pd on carbon or iron) and a hydrogen source. researchgate.netrsc.org The catalytic cycle generally involves:

Oxidative addition of the C-Cl bond to the palladium(0) surface.

Reaction with a hydrogen source (e.g., H₂ or formic acid) to form a hydride species.

Reductive elimination of the dechlorinated phenol and HCl, regenerating the palladium(0) catalyst.

Stereochemical Control and Regioselectivity in Synthetic Pathways

Regioselectivity: The regioselectivity of electrophilic substitution on the this compound ring is governed by the directing effects of the existing substituents. The hydroxyl group is a powerful ortho-, para-director. The cyclopropylmethyl group is also an ortho-, para-director. The chloro group, while deactivating, is also an ortho-, para-director.

Given the positions of the current substituents, the available positions for substitution are 3, 4, and 6.

Position 4 (para to -OH): This position is strongly activated by the hydroxyl group and also activated by the cyclopropylmethyl group.

Position 6 (ortho to -OH): This position is also strongly activated by the hydroxyl group but may experience some steric hindrance from the adjacent cyclopropylmethyl group.

Position 3 (ortho to -Cl, meta to -OH): This position is deactivated by the chloro group and less activated by the hydroxyl group.

Therefore, electrophilic substitution is most likely to occur at positions 4 and 6, with the precise ratio depending on the steric bulk of the electrophile and the specific reaction conditions. The use of specific catalysts can further influence this regioselectivity. cardiff.ac.ukscientificupdate.com

Stereochemical Control: The this compound molecule itself is achiral. However, reactions involving the cyclopropylmethyl group could introduce stereochemistry. The methylene (B1212753) (-CH₂-) carbon adjacent to the ring is a prochiral center. libretexts.org Its two hydrogen atoms are diastereotopic. An enzymatic or chiral-catalyzed reaction could selectively abstract one of these hydrogens, leading to a chiral product. Furthermore, reactions that involve the opening of the cyclopropane (B1198618) ring can proceed with specific stereochemical outcomes, depending on the reaction mechanism (e.g., conjugate addition followed by ring-opening). acs.orgresearchgate.net

Applications of 5 Chloro 2 Cyclopropylmethyl Phenol in Specialized Chemical Research

As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The structure of 5-Chloro-2-(cyclopropylmethyl)phenol makes it a potentially valuable building block for the synthesis of more intricate molecular architectures. The phenolic hydroxyl group can be readily derivatized, for instance, through etherification or esterification, allowing for its incorporation into larger scaffolds. The presence of the chlorine atom offers a site for various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are fundamental in the construction of complex organic molecules.

Furthermore, the cyclopropylmethyl group can influence the conformational rigidity and lipophilicity of resulting molecules. This is a desirable trait in medicinal chemistry, where fine-tuning these properties is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. While specific, large-scale synthetic applications of this compound are not extensively documented in publicly available literature, its potential as a versatile intermediate is recognized by synthetic chemists. The combination of a reactive phenol (B47542), a halogen for cross-coupling, and a unique lipophilic side chain positions it as a useful starting material for the targeted synthesis of novel compounds.

Role in Materials Chemistry Research (e.g., Polymer Precursors, Ligands)

Additionally, the phenolic oxygen of this compound can act as a ligand for coordinating with metal ions. The formation of metal complexes with tailored electronic and steric properties is a cornerstone of materials science, with applications in catalysis, and as precursors to inorganic materials. The specific electronic effects of the chloro and cyclopropylmethyl groups on the coordinating ability of the phenol and the properties of any resulting metal complexes remain a subject for potential future investigation.

Use as a Chemical Probe in Biochemical Systems (mechanistic, non-therapeutic)

The application of small molecules as chemical probes to investigate biological systems is a powerful tool in chemical biology. These probes are designed to interact with specific biological targets, such as enzymes or receptors, to elucidate their function or mechanism of action in a non-therapeutic context. The structure of this compound, with its combination of a phenol, a halogen, and a cyclopropyl (B3062369) group, presents features that could be exploited in the design of such probes.

Future Research Directions and Unexplored Avenues for 5 Chloro 2 Cyclopropylmethyl Phenol

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 5-Chloro-2-(cyclopropylmethyl)phenol should prioritize the development of environmentally benign and efficient methodologies. Current synthetic approaches for analogous substituted phenols often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future research could focus on overcoming these limitations through several innovative strategies.

Key areas for development include:

Catalytic C-H Functionalization: Direct functionalization of a simpler phenol (B47542) precursor at the ortho position with a cyclopropylmethyl group would represent a highly atom-economical approach. Research into transition-metal catalysis (e.g., using palladium, rhodium, or iridium catalysts) could enable the selective installation of the cyclopropylmethyl moiety, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the potential for integrating purification steps. semanticscholar.org Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. For instance, engineered enzymes could be used for the selective chlorination of a 2-(cyclopropylmethyl)phenol (B3382491) precursor.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. This approach could be explored for key bond-forming steps in the synthesis of the target molecule.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Catalytic C-H Functionalization | High atom economy, reduced number of steps | Achieving high regioselectivity, catalyst cost and stability |

| Flow Chemistry | Improved safety, scalability, and process control | Reactor design, optimization of flow parameters |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme discovery and engineering, substrate scope limitations |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways | Photocatalyst selection, scalability of photochemical reactions |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize the novel synthetic routes discussed above, the implementation of advanced process analytical technology (PAT) is crucial. Real-time monitoring of reaction kinetics, intermediate formation, and product yield can significantly accelerate process development and ensure quality control. Spectroscopic techniques coupled with fiber-optic probes are particularly well-suited for in-line analysis of chemical reactions. academie-sciences.frmdpi.com

Future research should investigate the application of the following techniques for monitoring the synthesis of this compound:

Near-Infrared (NIR) and Mid-Infrared (MIR) Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational absorptions. mdpi.comresearchgate.net ATR-FTIR probes are particularly useful for in-line monitoring of liquid-phase reactions. mdpi.com

Raman Spectroscopy: Raman spectroscopy is highly complementary to IR techniques and is particularly advantageous for monitoring reactions in aqueous media and for analyzing solid-state transformations. mdpi.com Its ability to provide detailed structural information can be invaluable for understanding reaction mechanisms.

UV-Vis Spectroscopy: This technique can be used to monitor the concentration of chromophoric species involved in the reaction, offering a simple and cost-effective method for tracking reaction progress. mdpi.com

The data generated from these spectroscopic probes can be used to build kinetic models of the reaction, identify potential bottlenecks, and establish robust control strategies. academie-sciences.fr

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The convergence of high-throughput experimentation, laboratory automation, and artificial intelligence (AI) is revolutionizing chemical synthesis. semanticscholar.orgbeilstein-journals.org Machine learning (ML) algorithms can analyze large datasets from chemical reactions to build predictive models that can forecast reaction outcomes, such as yield and selectivity, with high accuracy. mdpi.combeilstein-journals.org

For this compound, an integrated AI/ML approach could be transformative:

Reaction Prediction: By training ML models on databases of similar phenolic alkylation and chlorination reactions, it may be possible to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for its synthesis. beilstein-journals.orgacs.org This would significantly reduce the number of experiments required for optimization.

Automated Optimization: Combining ML algorithms with automated robotic platforms can create self-optimizing systems. semanticscholar.org These "self-driving labs" can autonomously design, execute, and analyze experiments to rapidly identify the ideal conditions for synthesizing this compound. beilstein-journals.org

Predictive Modeling of Properties: AI can be used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.govresearchgate.net These models could predict the biological activities or physical properties of novel derivatives, guiding the design of new molecules with desired characteristics.

| Application Area | Specific Goal | Required Data |

|---|---|---|

| Reaction Prediction | Identify optimal catalysts, reagents, and solvents | Reaction databases (e.g., Reaxys, SciFinder) |

| Automated Optimization | Maximize reaction yield and minimize byproducts | High-throughput experimental data |

| Property Prediction (QSAR/QSPR) | Forecast antioxidant activity or solubility of derivatives | Experimental data on related compounds |

Exploration of New Chemical Reactivity and Transformations

The unique combination of a sterically accessible phenol, a chloro substituent, and a cyclopropylmethyl group suggests a rich and largely unexplored reactivity profile for this compound.

Future research could focus on several intriguing transformations:

Cyclopropylmethyl Ring-Opening Reactions: The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening to form the but-3-enyl radical. psu.edu This characteristic reactivity could be harnessed in radical-mediated transformations to introduce novel functionality. Exploring reactions that generate a radical at the benzylic position could lead to interesting and potentially useful rearranged products.

Electrophilic Aromatic Substitution: The electron-donating hydroxyl group activates the aromatic ring towards further electrophilic substitution. Investigating reactions such as nitration, halogenation, and Friedel-Crafts acylation could yield a variety of new derivatives with potentially altered electronic and steric properties. The directing effects of the existing substituents would be a key area of study.

Cross-Coupling Reactions: The chloro-substituent provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). nih.gov This would allow for the introduction of a wide range of aryl, alkynyl, or amino groups, dramatically expanding the chemical space accessible from this scaffold.

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group itself can be readily converted into ethers, esters, or other functional groups. This would not only serve to protect the phenol during other transformations but also to modulate the compound's physical properties, such as its solubility and volatility.

Design of Related Phenolic Cyclopropylmethyl Derivatives with Tailored Properties

Building upon the unexplored reactivity, a key future direction is the rational design and synthesis of novel derivatives of this compound with specifically tailored properties. Structure-property relationship studies will be essential in guiding these efforts. researchgate.netnih.gov

Potential areas for the design of new derivatives include:

Antioxidants: Hindered phenols are widely used as antioxidants. researchgate.net By modifying the steric bulk around the phenolic hydroxyl group (for example, through further substitution on the aromatic ring), it may be possible to fine-tune the antioxidant activity and stability of new derivatives.

Polymer Additives: Phenolic compounds are often incorporated into polymers to enhance their thermal stability and prevent degradation. scilit.com Derivatives with long alkyl chains or other polymer-compatible moieties could be designed to improve their miscibility and performance as polymer additives.

Biologically Active Molecules: The phenolic scaffold is a common feature in many biologically active compounds. By systematically modifying the substitution pattern on the aromatic ring and the nature of the cyclopropylmethyl group, libraries of new compounds could be synthesized and screened for potential pharmaceutical or agrochemical applications. The relationship between lipophilicity, electronic properties, and biological activity would be a central theme of this research. researchgate.net

Systematic studies correlating structural modifications with changes in physical, chemical, and biological properties will be paramount to unlocking the full potential of this versatile chemical scaffold. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.